Cas no 855763-15-4 (4,6,8-trichloroquinoline)
4,6,8-trichloroquinoline Chemical and Physical Properties
Names and Identifiers
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- 4,6,8-trichloroquinoline
- 4-CHLORO-6,8-DICHLOROQUINOLINE
- 4,6,8-Trichlor-chinolin
- 4,6,8-trichloro-quinoline
- MFCD08063226
- AB43468
- DTXSID10589018
- 855763-15-4
- CS-0366512
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- Inchi: 1S/C9H4Cl3N/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H
- InChI Key: GPQJXRMSGNYOTB-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC2=C(C=CN=C21)Cl)Cl
Computed Properties
- Exact Mass: 230.94100
- Monoisotopic Mass: 230.940932g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.523
- Boiling Point: 316.1°C at 760 mmHg
- Flash Point: 174.3°C
- Refractive Index: 1.667
- PSA: 12.89000
- LogP: 4.19500
4,6,8-trichloroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR183472-250mg |
4,6,8-Trichloroquinoline |
855763-15-4 | 250mg |
£98.00 | 2025-02-19 | ||
| Apollo Scientific | OR183472-1g |
4,6,8-Trichloroquinoline |
855763-15-4 | 1g |
£320.00 | 2025-02-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437182-250mg |
4,6,8-Trichloroquinoline |
855763-15-4 | 98% | 250mg |
¥1512.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437182-1g |
4,6,8-Trichloroquinoline |
855763-15-4 | 98% | 1g |
¥4233.00 | 2024-07-28 | |
| abcr | AB212636-250mg |
4,6,8-Trichloroquinoline; . |
855763-15-4 | 250mg |
€214.10 | 2025-04-16 | ||
| abcr | AB212636-1g |
4,6,8-Trichloroquinoline; . |
855763-15-4 | 1g |
€608.40 | 2025-04-16 |
4,6,8-trichloroquinoline Suppliers
4,6,8-trichloroquinoline Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 4,6,8-trichloroquinoline
Recent Advances in the Study of 4,6,8-Trichloroquinoline and Its Derivative (CAS: 855763-15-4)
The chemical compound 4,6,8-trichloroquinoline and its derivative with the CAS number 855763-15-4 have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are known for their unique structural properties and potential applications in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. This research brief aims to summarize the latest findings related to these compounds, highlighting their synthesis, biological activity, and therapeutic potential.
Recent studies have focused on the synthesis and optimization of 4,6,8-trichloroquinoline derivatives, including the compound with CAS 855763-15-4. Researchers have employed advanced synthetic techniques, such as microwave-assisted synthesis and catalytic halogenation, to improve the yield and purity of these compounds. These methods have proven effective in reducing side reactions and enhancing the scalability of production, which is crucial for further pharmacological evaluation.
In terms of biological activity, 4,6,8-trichloroquinoline and its derivative have demonstrated promising results in vitro. Studies have shown that these compounds exhibit potent inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action appears to involve the disruption of bacterial cell membrane integrity and interference with essential enzymatic processes. Additionally, preliminary data suggest that these compounds may also possess anticancer properties, particularly in targeting specific signaling pathways in cancer cells.
Further investigations into the pharmacokinetics and toxicity profiles of 4,6,8-trichloroquinoline derivatives are currently underway. Early results indicate that the compound with CAS 855763-15-4 has a favorable safety profile in animal models, with minimal off-target effects. However, more comprehensive studies are needed to fully assess its potential for clinical translation. Researchers are also exploring the possibility of structural modifications to enhance bioavailability and reduce potential side effects.
In conclusion, the latest research on 4,6,8-trichloroquinoline and its derivative (CAS: 855763-15-4) underscores their potential as valuable candidates for drug development. The ongoing efforts to optimize their synthesis and evaluate their biological activity are paving the way for future therapeutic applications. Continued research in this area is expected to yield further insights into their mechanisms of action and potential clinical benefits.
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